Cas no 86639-52-3 (7-Ethyl-10-hydroxycamptothecin)

7-Ethyl-10-hydroxycamptothecin is a semi-synthetic derivative of camptothecin, a potent topoisomerase I inhibitor. This compound exhibits enhanced solubility and stability compared to its parent molecule, making it more suitable for pharmaceutical applications. Its mechanism of action involves stabilizing the topoisomerase I-DNA complex, leading to DNA strand breaks during replication and apoptosis in cancer cells. The ethyl and hydroxyl modifications improve pharmacokinetic properties, such as reduced toxicity and prolonged half-life, while retaining high antitumor activity. It is widely studied for its efficacy against various solid tumors, including colorectal and ovarian cancers. The compound serves as a key intermediate in the synthesis of irinotecan, a clinically approved chemotherapeutic agent.
7-Ethyl-10-hydroxycamptothecin structure
86639-52-3 structure
Product Name:7-Ethyl-10-hydroxycamptothecin
CAS No:86639-52-3
MF:C22H20N2O5
MW:392.404605865479
MDL:MFCD00871873
CID:61007
PubChem ID:87559919
Update Time:2025-11-02

7-Ethyl-10-hydroxycamptothecin Chemical and Physical Properties

Names and Identifiers

    • 7-Ethyl-10-hydroxycamptothecin
    • CAMPTOTHECIN, 10-HYDROXY-
    • CAMPTOTHECIN, 10-HYDROXY-, CAMPTOTHECA ACUMINATA
    • HCPT
    • HYDROXYCAMPTOTHECIN
    • HYDROXYCAMPTOTHECIN, 10-
    • SN38
    • 1H-Pyrano3,4:6,7indolizino1,2-bquinoline-3,14(4H,12H)-dione, 4-ethyl-4,10-dihydroxy-
    • 7-Ethyl-10-hydroxy-camptothecine
    • 4,11-Diethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
    • 7-Ethyl-10-Hydroxy-Camptothecin
    • 7-Ethyl-10-hydroxycamptothecin(SN38)
    • 7-Ethyl-10-Hydroxycamptothecin(SN-38)
    • 7-Ethyl-10-hydroxycamptothecine
    • SN-38
    • (S)-4,11-diethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
    • 1-Ethoxy-2-propanol
    • Irinotecan Related CoMpound B
    • NK012
    • NK-012
    • (4S)-4,11-Diethyl-4,9-dihydroxy-1H-pyrano[3′,4′:6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)dione
    • SN 38 lactone
    • SN 38
    • 10-Hydroxy-7-ethylcamptothecin
    • NK 012
    • NSC673596
    • 0H43101T0J
    • 7–Ethyl–10–hydroxycamptothecin
    • UQ0491000
    • (+)-7-ETHYL-10-HYDROXYCAMPTOTHECIN
    • (4S)-4,11-Diethyl-4,9-dihydroxy-1H-pyrano(3',4':6,7)indolizino(1,2-b)quinoline-3,14(4H,12H)-dione
    • 10.1158/0008-5472.CAN-03-3344
    • 1H-Pyrano(3',4':6,7)indolizino(1,2-b)quinoline-3,14(4H,12H)-dione, 4,7-diethyl-4,10-dihydroxy-
    • 7???ethyl???10???hydroxycamptothecin
    • 7-Ethyl-10- hydroxycamptothecin
    • 7-Ethyl-10-hydroxy camptothecin
    • 7-ethyl-10-hydroxy camptothecine
    • 7-Ethyl-10-hydroxy-20(S)-camptothecin
    • 7-Ethyl-10-hydroxy-20-(S)-camptothecine
    • 7-Ethyl-10-hydroxycamptothecin |
    • 7-Ethyl-10-hydroxycamptothecin|SN 38
    • 7-ETHYL-10-HYDROXY-CAPTOTHECIN
    • BR-36613
    • Captothecin, 7-ethyl-10-hydroxy-
    • CHEBI:8988
    • EHC
    • https://www.ebi.ac.uk/chebi/searchId.do?chebiId=CHEBI:8988
    • LE-SN38
    • SN 38; SN38;NK-012;NK012;NK 012
    • SN-38-d3
    • UNII:0H43101T0J
    • UNII-0H43101T0J
    • (4S)-4,11-Diethyl-4,9-dihydroxy-1H-pyrano[3′,4′:6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione (ACI)
    • 1H-Pyrano[3′,4′:6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione, 4,11-diethyl-4,9-dihydroxy-, (S)- (ZCI)
    • (19S)-10,19-Diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.0[2,11].0[4,9].0[15,20]]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione
    • (S)-SN 38
    • SN 38 (pharmaceutical)
    • 7-Ethyl-10-hydroxycamptothecin (SN-38)
    • MDL: MFCD00871873
    • Inchi: 1S/C22H20N2O5/c1-3-12-13-7-11(25)5-6-17(13)23-19-14(12)9-24-18(19)8-16-15(20(24)26)10-29-21(27)22(16,28)4-2/h5-8,25,28H,3-4,9-10H2,1-2H3/t22-/m0/s1
    • InChI Key: FJHBVJOVLFPMQE-QFIPXVFZSA-N
    • SMILES: C(C1C2C=C(C=CC=2N=C2C3=CC4[C@@](C(OCC=4C(=O)N3CC=12)=O)(O)CC)O)C

Computed Properties

  • Exact Mass: 392.13700
  • Monoisotopic Mass: 392.13722174 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 2
  • Complexity: 820
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: 1.4
  • Topological Polar Surface Area: 100
  • Molecular Weight: 392.4

Experimental Properties

  • Color/Form: Yellow powder
  • Density: 1.6000
  • Melting Point: 217°C(lit.)
  • Boiling Point: 810.3°C at 760 mmHg
  • Flash Point: 443.8℃
  • Refractive Index: 21.5 ° (C=0.2, THF)
  • Solubility: DMSO: soluble1mg/mL
  • PSA: 101.65000
  • LogP: 2.34760
  • Solubility: Not determined

7-Ethyl-10-hydroxycamptothecin Security Information

7-Ethyl-10-hydroxycamptothecin Customs Data

  • HS CODE:2942000000
  • Customs Data:

    China Customs Code:

    2942000000

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7-Ethyl-10-hydroxycamptothecin Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Triethylamine ,  Potassium carbonate Catalysts: Tris(2,2′-bipyridine)ruthenium(2+) bis(hexafluorophosphate) Solvents: Acetonitrile ;  24 h, rt
Reference
Visible-Light-Induced Radical Cascade Cyclization: Synthesis of (20S)-Camptothecin, SN-38 and Irinotecan
Yuan, Yao; et al, Chinese Journal of Chemistry, 2018, 36(11), 1035-1040

Production Method 2

Reaction Conditions
Reference
Cancer chemotherapy: A SN-38 (7-Ethyl-10-hydroxycamptothecin) glucuronide prodrug for treatment by a PMT (Prodrug monoTherapy) strategy
Angenault, Stephane; et al, Bioorganic & Medicinal Chemistry Letters, 2003, 13(5), 947-950

Production Method 3

Reaction Conditions
1.1 Reagents: Magnesium chloride Solvents: Water ;  pH 7.4
Reference
Chemical decontamination of iPS cell-derived neural cell mixtures
Mao, Di; et al, Chemical Communications (Cambridge, 2018, 54(11), 1355-1358

Production Method 4

Reaction Conditions
1.1 Reagents: Hydrogen bromide Solvents: Water ;  2 h, reflux
Reference
Total Synthesis of Camptothecin and SN-38
Yu, Shanbao; et al, Journal of Organic Chemistry, 2012, 77(1), 713-717

Production Method 5

Reaction Conditions
1.1 Reagents: Iodine Solvents: Dimethylformamide ;  80 °C
Reference
An improved synthesis of (20S)-camptothecin and its analogue via an asymmetric α-hydroxylation with a chiral organocatalyst
Wang, Xinlong; et al, Tetrahedron: Asymmetry, 2017, 28(6), 843-848

7-Ethyl-10-hydroxycamptothecin Raw materials

7-Ethyl-10-hydroxycamptothecin Preparation Products

7-Ethyl-10-hydroxycamptothecin Suppliers

Amadis Chemical Company Limited
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Tiancheng Chemical (Jiangsu) Co., Ltd
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7-Ethyl-10-hydroxycamptothecin Spectrogram

13C NMR
13C NMR
1H NMR 300 MHz DMSO
1H NMR

Additional information on 7-Ethyl-10-hydroxycamptothecin

7-Ethyl-10-hydroxycamptothecin (CAS No. 86639-52-3): A Comprehensive Overview

7-Ethyl-10-hydroxycamptothecin (CAS No. 86639-52-3) is a semi-synthetic derivative of camptothecin, a naturally occurring alkaloid isolated from the Chinese tree Camptotheca acuminata. This compound has garnered significant attention in the pharmaceutical and research communities due to its potent topoisomerase I inhibitory activity, making it a valuable candidate for various therapeutic applications. In this article, we delve into the properties, mechanisms, applications, and current research trends surrounding this remarkable molecule.

The chemical structure of 7-Ethyl-10-hydroxycamptothecin features a quinoline ring system with an ethyl group at the 7-position and a hydroxyl group at the 10-position. These modifications enhance its solubility and stability compared to the parent compound, camptothecin. The molecular formula of 7-Ethyl-10-hydroxycamptothecin is C22H20N2O5, and it has a molecular weight of 392.41 g/mol. Its unique structure is responsible for its ability to stabilize the topoisomerase I-DNA complex, leading to DNA damage and apoptosis in rapidly dividing cells.

One of the most prominent applications of 7-Ethyl-10-hydroxycamptothecin is in the field of cancer research. As a topoisomerase I inhibitor, it interferes with DNA replication and transcription, making it particularly effective against tumors. Researchers are actively exploring its potential in combination therapies, where it may synergize with other anticancer agents to improve efficacy and reduce resistance. Recent studies have also investigated its role in targeting specific cancer cell lines, such as those found in colorectal, ovarian, and lung cancers.

Beyond oncology, 7-Ethyl-10-hydroxycamptothecin has shown promise in other therapeutic areas. For instance, its anti-inflammatory and immunomodulatory properties are being studied for applications in autoimmune diseases. Additionally, its ability to induce apoptosis in abnormal cells has sparked interest in its potential use for treating viral infections and neurodegenerative disorders. These diverse applications highlight the versatility of this compound in modern medicine.

The synthesis of 7-Ethyl-10-hydroxycamptothecin involves several steps, starting with the extraction of camptothecin from natural sources or through synthetic routes. Chemical modifications, such as the introduction of the ethyl and hydroxyl groups, are then performed to enhance its pharmacological properties. Advances in synthetic chemistry have enabled the production of high-purity 7-Ethyl-10-hydroxycamptothecin, ensuring consistent quality for research and clinical use.

In recent years, the demand for 7-Ethyl-10-hydroxycamptothecin has surged, driven by its potential in targeted cancer therapies and drug development. Pharmaceutical companies and research institutions are investing heavily in studies to optimize its delivery systems, such as nanoparticle formulations, to improve bioavailability and reduce side effects. These innovations are expected to further expand its applications and market potential.

From a regulatory perspective, 7-Ethyl-10-hydroxycamptothecin is classified as a research chemical, and its use is subject to strict guidelines to ensure safety and efficacy. Researchers must adhere to Good Laboratory Practices (GLP) and other regulatory standards when handling this compound. Proper storage conditions, such as protection from light and moisture, are also critical to maintaining its stability.

The future of 7-Ethyl-10-hydroxycamptothecin looks promising, with ongoing research exploring new therapeutic avenues and formulation technologies. As scientists uncover more about its mechanisms and potential, this compound is likely to play an increasingly important role in advancing medical science. Whether in oncology, immunology, or other fields, 7-Ethyl-10-hydroxycamptothecin continues to be a molecule of great interest and potential.

In conclusion, 7-Ethyl-10-hydroxycamptothecin (CAS No. 86639-52-3) stands out as a versatile and potent compound with broad applications in medicine and research. Its unique properties, combined with ongoing advancements in drug delivery and formulation, position it as a key player in the development of next-generation therapies. For researchers and pharmaceutical professionals, understanding this molecule's potential is essential for driving innovation and improving patient outcomes.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:86639-52-3)SN-38
A857464
Purity:99%/99%
Quantity:10g/25g
Price ($):215.0/520.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:86639-52-3)7-Ethyl-10-hydroxycamptothecin
LE739;LE25874612
Purity:99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry
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